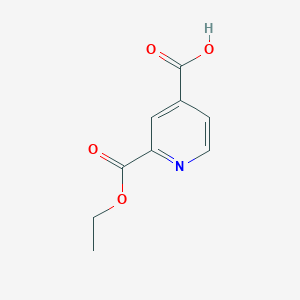

2-(Ethoxycarbonyl)isonicotinic acid

Description

Properties

IUPAC Name |

2-ethoxycarbonylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTHUWLNMZSRBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569101 | |

| Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142074-49-5 | |

| Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Dichlorination

Reagents :

Step 2: Regioselective Dechlorination

Reagents :

-

Hydrazine hydrate (3 eq)

-

CuSO₄ (5–10 wt% aqueous solution)

-

Conditions : 55°C, 3 hours followed by HCl neutralization

Advantages

-

Avoids expensive palladium catalysts used in hydrogenolysis

-

Enables gram-to-kilogram scale production with consistent regioselectivity

Oxidation-Esterification Tandem Process

Recent advancements combine pyridine ring oxidation with in-situ esterification:

Key Stages

-

Oxidation : γ-Picoline → Isonicotinic acid using KMnO₄/H₂SO₄ (75–80°C, 6 hours)

-

Esterification : Immediate reaction with ethanol/POCl₃ (0–5°C, 2 hours)

-

Workup : Aqueous NaHCO₃ wash and vacuum distillation

Performance Metrics

| Parameter | Value |

|---|---|

| Total Yield | 68–72% |

| Purity (HPLC) | 98.7–99.2% |

| Byproduct Formation | <1.5% diethyl ester |

This method reduces intermediate isolation steps but requires precise temperature control during exothermic esterification.

Novel Catalytic Approaches

Phase-Transfer Catalysis

Using PEG-200 in water/ethyl acetate biphasic system:

Microwave-Assisted Synthesis

Pilot-scale trials demonstrate:

-

85°C, 300 W irradiation for 45 minutes

-

94% conversion with 88% isolated yield

Comparative Analysis of Industrial Methods

| Method | Capital Cost | Operating Cost | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Esterification | Low | Moderate | 85–92 | 99.5 | >100 kg/day |

| Chlorination Route | Moderate | High | 76–82 | 99.5 | 50–100 kg/day |

| Tandem Process | High | Low | 68–72 | 98.7–99.2 | <50 kg/day |

| Catalytic PTC | Moderate | Moderate | 89 | 99.8 | Pilot scale |

Critical Process Considerations

Raw Material Specifications

-

Isonicotinic acid must contain <0.1% 2-picolinic acid to prevent byproduct formation

-

Ethanol: Anhydrous grade (≤0.1% H₂O) minimizes hydrolysis during esterification

Environmental Controls

-

Triphosgene reactions require closed systems with NaOH scrubbers for HCl/byproduct gas

-

Hydrazine-containing waste streams demand oxidation pretreatment before biological treatment

Crystallization Optimization

-

Anti-solvent: n-Heptane/ethyl acetate (3:1 v/v)

-

Cooling rate: 0.5°C/min from 80°C to 20°C yields 92–150 µm crystals for optimal filtration

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxycarbonyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Ethoxycarbonyl)isonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxycarbonyl vs. Methoxycarbonyl

The substitution of ethoxycarbonyl (-COOEt) with methoxycarbonyl (-COOMe) significantly alters physicochemical properties. For example:

- 2-(Methoxycarbonyl)isonicotinic acid (CAS: 24195-10-6) has a molecular weight of 181.15 g/mol and a molecular formula of C₈H₇NO₄. It is stored under inert atmosphere at 2–8°C and exhibits hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Table 1: Alkoxycarbonyl-Substituted Isonicotinic Acids

*Estimated based on structural similarity.

Aryl-Substituted Isonicotinic Acids

Substitution with aromatic groups enhances π-π interactions and may improve biological activity:

- 2-(4-Acetylphenyl)isonicotinic acid (CAS: 1261920-88-0): Molecular weight 241.24 g/mol, purity ≥95%.

- 2-(Naphthalen-2-yl)isonicotinic acid (CAS: 100004-92-0): Molecular weight 249.26 g/mol , used in pharmaceutical intermediates. The naphthyl group increases hydrophobicity, affecting membrane permeability .

- 2-(4-Methansulfonylphenyl)-isonicotinic acid (CAS: 1258621-88-3): Molecular weight 277.30 g/mol.

Table 2: Aryl-Substituted Isonicotinic Acids

Functional Group Variations

Modifications at the 2-position influence reactivity and biological activity:

- 2-Hydroxyisonicotinic acid (CAS: 22282-72-0): Molecular weight 139.11 g/mol . The hydroxyl group increases acidity (pKa ~2–3), making it suitable for metal coordination or prodrug design .

- 2-Chloro-6-methoxyisonicotinic acid (CAS: 15855-06-8): Chlorine and methoxy groups enhance electrophilicity, useful in cross-coupling reactions .

Table 3: Functional Group Modifications

Biological Activity

2-(Ethoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C9H9NO4, recognized for its potential biological activities. This compound is a derivative of isonicotinic acid, featuring an ethoxycarbonyl group that enhances its chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure:

- Molecular Formula: C9H9NO4

- Functional Groups: Ethoxycarbonyl and pyridine ring

Synthesis:

The synthesis typically involves the esterification of isonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is generally performed under reflux conditions to ensure complete conversion.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various pathogens, particularly in the context of drug-resistant strains.

- Case Study: A study demonstrated that derivatives of isonicotinic acid, including this compound, showed potent activity against Mycobacterium tuberculosis (M.tb), including multidrug-resistant strains. The compound displayed a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics when used in combination therapies .

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest that it may interfere with viral replication processes, although detailed mechanisms remain to be elucidated.

Proteomics Research

This compound is utilized in proteomics research to study protein interactions and expression levels. Its ability to modify protein structures can provide insights into cellular functions and disease mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction: The compound may act as a ligand, influencing protein conformation and function.

- Cellular Stress Induction: Similar to other isonicotinic acid derivatives, it can induce stress responses within cells, potentially leading to apoptosis in infected or dysfunctional cells.

- Inhibition of Mycolic Acid Synthesis: As a derivative related to isoniazid, it may inhibit the synthesis of mycolic acids in bacterial cell walls, a critical target for tuberculosis treatment .

Research Findings

Future Directions

Ongoing research aims to further explore the therapeutic potential of this compound in various medical fields, particularly in developing new treatments for drug-resistant infections. Future studies may focus on:

- Mechanistic Studies: Elucidating detailed pathways through which the compound exerts its biological effects.

- Combination Therapies: Investigating synergistic effects with existing antibiotics and antiviral agents.

- Toxicology Assessments: Evaluating safety profiles in vivo to establish therapeutic windows.

Q & A

Q. What are the emerging applications of this compound in fragment-based drug design (FBDD)?

- Methodological Answer :

- Screen fragment libraries using SPR (surface plasmon resonance) to identify binding hits.

- Optimize fragments via structure-activity relationship (SAR) studies, focusing on pyridine ring modifications.

- Validate hits in bacterial secretion inhibition assays (e.g., E. coli Type IV secretion systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.